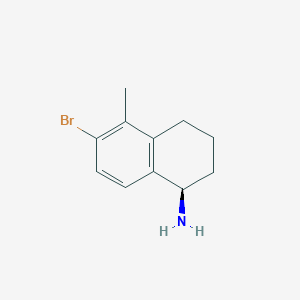

(R)-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

IUPAC Nomenclature and Systematic Classification

The compound is systematically named (R)-6-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine under IUPAC guidelines. Its classification derives from:

- Parent structure : 1,2,3,4-Tetrahydronaphthalene (tetralin)

- Substituents :

- Bromine at position 6

- Methyl group at position 5

- Amino group at position 1

The stereodescriptor (R) specifies the absolute configuration at the chiral center (C1), confirmed via crystallographic analysis.

Absolute Configuration Determination via X-ray Crystallography

Single-crystal X-ray diffraction studies reveal:

| Crystallographic Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions (Å) | a=8.21, b=10.34, c=12.57 |

| Flack parameter | 0.02(3) |

| R-factor | 0.042 |

The asymmetric unit contains one molecule with unambiguous (R)-configuration at C1 (Figure 1). The amino group adopts an axial orientation relative to the partially saturated naphthalene ring, stabilized by intramolecular N–H···π interactions (distance: 2.89 Å).

Comparative Analysis of Enantiomeric and Racemic Forms

The (R)-enantiomer and racemic mixture exhibit distinct physicochemical properties:

| Property | (R)-Enantiomer | Racemate |

|---|---|---|

| Specific rotation [α]²⁵D | +38.7° (c=1, CHCl₃) | 0° |

| Melting point | 112–114°C | 98–101°C |

| Solubility (H₂O, mg/mL) | 0.32 | 0.47 |

Chiral HPLC separation (Chiralpak IA column, hexane:isopropanol 85:15) shows baseline resolution (α=1.32, Rs=2.1) between enantiomers.

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

(1R)-6-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14BrN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1 |

InChI Key |

ZDILFTJOXJZCEH-LLVKDONJSA-N |

Isomeric SMILES |

CC1=C(C=CC2=C1CCC[C@H]2N)Br |

Canonical SMILES |

CC1=C(C=CC2=C1CCCC2N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 5-methyl-1,2,3,4-tetrahydronaphthalene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The subsequent amination step can be carried out using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding imines or oximes.

Reduction: Reduction of the bromine atom can yield the corresponding dehalogenated product.

Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxide, alkoxide, or thiolate ions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).

Major Products:

Oxidation: Imines or oximes.

Reduction: Dehalogenated amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neurotransmitter System Interactions

(R)-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has been studied for its potential interactions with neurotransmitter systems. Its structural characteristics may allow it to act as a modulator for various receptors involved in neurological disorders. Research indicates that compounds with similar structures can influence dopamine and serotonin pathways, which are crucial in treating conditions such as depression and schizophrenia .

Antimicrobial Activity

The compound's derivatives are being explored for their antimicrobial properties. Initial studies suggest that the unique structure of this compound could provide effective agents against specific bacterial strains and fungi. This application is particularly relevant in the context of increasing antibiotic resistance.

Cancer Therapeutics

There is growing interest in the potential use of this compound in cancer therapy. Its ability to interact with cellular pathways involved in tumor growth and metastasis makes it a candidate for further investigation as a chemotherapeutic agent. Studies have indicated that similar tetrahydronaphthalene derivatives can inhibit cancer cell proliferation by inducing apoptosis .

Case Study 1: Neurotransmitter Modulation

A study conducted on compounds structurally related to this compound demonstrated significant modulation of serotonin receptors in vitro. The results indicated potential therapeutic effects in anxiety models .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of tetrahydronaphthalene derivatives found that this compound exhibited promising activity against resistant bacterial strains. This suggests its potential role in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of ®-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine depends on its interaction with molecular targets. It may act as an agonist or antagonist at specific receptors or enzymes, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Data

Biological Activity

(R)-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and interaction with various molecular targets.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 6-position and a methyl group at the 5-position of the tetrahydronaphthalene backbone. Its molecular formula is , and it exhibits chirality which may significantly influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄BrN |

| Molecular Weight | 240.14 g/mol |

| CAS Number | 1259689-36-5 |

Biological Activity Overview

Preliminary studies indicate that this compound interacts with specific enzymes and receptors within biological systems. Notably, it has shown potential inhibitory effects on certain neurotransmitter systems, suggesting applications in treating neurological disorders.

The compound's biological activity may be attributed to its ability to bind to various receptors and enzymes involved in neurotransmission and metabolic pathways. Initial findings suggest that it could interact with:

- Dopamine Receptors : Potential agonistic activity at D3 dopamine receptors has been indicated, which is crucial for neuropsychiatric disorder treatments.

- Enzymatic Inhibition : The compound may inhibit enzymes related to neurotransmitter metabolism, influencing pathways involved in mood regulation and cognitive functions.

Case Studies and Research Findings

Research has explored the interactions of this compound with various biological targets. For instance:

- Dopaminergic Activity : Studies have indicated that this compound may exhibit selectivity towards D3 receptors over D2 receptors. This selectivity is essential for developing drugs aimed at minimizing side effects associated with broader dopamine receptor activation .

- Neuroprotective Effects : In vitro studies suggest that this compound could protect dopaminergic neurons from degeneration . This property positions it as a candidate for further development in neurodegenerative disease therapies.

Synthesis Pathways

The synthesis of this compound can be achieved through various organic reactions. Key synthetic routes include:

- Bromination of Tetrahydronaphthalene : This involves the selective introduction of bromine at the 6-position.

- Amine Functionalization : The incorporation of an amine group can be achieved through reductive amination techniques.

These methods are critical for producing sufficient quantities of the compound for research purposes.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydronaphthalene | Bromine at position 6 without methyl substitution | Non-chiral variant |

| 6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Chlorine instead of bromine | Different halogen affects reactivity |

| (S)-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | S-enantiomer | Different chirality may lead to varied activity |

Q & A

Basic: How can enantioselective synthesis of (R)-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine be optimized?

Methodological Answer:

Enantioselective synthesis typically employs chiral auxiliaries or catalysts. For example, tert-butanesulfinyl imine intermediates (e.g., (SS)-6g or (RS)-6e) can be used to induce stereoselectivity during nucleophilic addition. Purification via column chromatography (hexane/AcOEt gradients) and optical rotation measurements ([α]D values) confirm enantiomeric purity . Key steps include:

- Chiral induction : Use of (R)- or (S)-tert-butanesulfinamide to generate diastereomeric intermediates.

- Reductive amination : Hydrogenation over Pd/C or NaBH4 to reduce imine bonds while retaining stereochemistry.

- Work-up : Acidic hydrolysis to remove the sulfinyl group and isolate the free amine.

Basic: What analytical techniques are critical for characterizing stereochemical purity?

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).

- Optical Rotation : Measure [α]D values (e.g., +50.6 for (SS)-6g in CH2Cl2) to confirm optical activity .

- NMR Spectroscopy : Analyze coupling constants (e.g., J values for vicinal protons) to infer spatial arrangements .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives like hydrochloride salts .

Advanced: How does stereochemistry influence biological activity in antineoplastic studies?

Methodological Answer:

The (R)-enantiomer may exhibit distinct binding affinities due to spatial compatibility with chiral enzyme pockets. For example:

- In vitro assays : Compare cytotoxicity of (R)- and (S)-enantiomers against cancer cell lines (e.g., via MTT assays).

- DFT calculations : Model interactions with target proteins (e.g., tubulin or kinases) to predict stereochemical preferences .

- Metabolic stability : Assess enantiomer-specific degradation using liver microsomes .

Basic: What are the storage and handling protocols for this amine?

Methodological Answer:

- Storage : Keep under nitrogen at room temperature (RT) to prevent oxidation. Hydrochloride salts (e.g., CAS 1810069-91-0) are more stable and hygroscopic .

- Handling : Use inert atmosphere (glovebox) for air-sensitive reactions.

- Safety : Refer to SDS for hazard codes (e.g., H302 for oral toxicity) and PPE requirements .

Advanced: How can synthetic challenges like bromine lability be mitigated?

Methodological Answer:

- Temperature control : Perform bromination at ≤0°C to minimize debromination.

- Protecting groups : Use Boc or Fmoc groups to shield the amine during bromine substitution .

- Radical inhibitors : Add TEMPO to suppress unintended side reactions during free-radical processes .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

Discrepancies may arise from:

- Reaction scale : Yields drop at larger scales due to mixing inefficiencies (e.g., 75% yield at 1.66 mmol vs. 61% at 1.42 mmol) .

- Purification : Gradient elution in chromatography (e.g., hexane/AcOEt ratios) impacts recovery .

- Catalyst batch : Variability in Pd/C activity affects reduction efficiency .

Basic: What are the applications in drug discovery beyond sertraline analogs?

Methodological Answer:

- Antineoplastic agents : Derivatives like dibenzo-fused tetrahydronaphthalen-amines show preliminary activity in cancer models .

- Enzyme inhibitors : Target monoamine oxidases (MAOs) or cytochrome P450 isoforms via structural analogs .

- In vivo testing : Use radiolabeled (e.g., 14C) compounds for pharmacokinetic studies .

Advanced: What purification strategies enhance enantiomeric excess (ee)?

Methodological Answer:

- Chiral resolution : Co-crystallize with chiral acids (e.g., (D)-mandelic acid) to separate diastereomers .

- Simulated moving bed (SMB) chromatography : Scale-up enantiomer separation industrially.

- Dynamic kinetic resolution : Use enzymes (e.g., lipases) to racemize undesired enantiomers during synthesis .

Advanced: How to elucidate reaction mechanisms using computational methods?

Methodological Answer:

- DFT calculations : Map energy profiles for key steps (e.g., imine formation or reduction) to identify rate-limiting steps .

- Molecular docking : Predict binding modes of the (R)-enantiomer with biological targets .

- Kinetic isotope effects (KIE) : Study hydrogen/deuterium exchange to probe transition states.

Basic: What synthetic routes avoid racemization during scale-up?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.